molecular formula C19H16N2O3 B6517902 2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-60-4

2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517902
CAS RN: 902856-60-4
M. Wt: 320.3 g/mol
InChI Key: ZIKJKQLRAQNYHN-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as 2-ethoxy-5H-chromeno[2,3-d]pyrimidin-4-one, is a heterocyclic compound that is widely used in scientific research and has many applications. It is a common chromone derivative, with a structure consisting of a heterocyclic ring system with two oxygen atoms, one carbon atom, and two nitrogen atoms. It is a colorless solid that is insoluble in water and has a molecular formula of C9H7NO3.

Scientific Research Applications

Antibacterial Activities

“AKOS001886289” has been evaluated for its antibacterial properties. Specifically, the compound 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) demonstrated moderate antifungal activity against Candida albicans . Further research in this area could explore its efficacy against other bacterial strains.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs play a crucial role in regulating the cell cycle, and their dysregulation is associated with cancer. Compounds that inhibit CDKs are of interest for cancer chemotherapy. “AKOS001886289” derivatives were evaluated for their CDK inhibitory activities, and one specific compound (13c) showed moderate antifungal activity . Investigating its impact on different CDK isoforms and exploring potential synergies with other CDK inhibitors could be valuable.

DNA Cleavage

While not directly mentioned for “AKOS001886289,” related pyrano[2,3-d]pyrimidine derivatives have been studied for their DNA cleavage abilities . Investigating whether “AKOS001886289” exhibits similar properties could be an intriguing avenue for future research.

Anticancer Activity

Given the compound’s structural features, investigating its potential as an anticancer agent could be interesting. Similar pyrido[2,3-d]pyrimidin-5-one derivatives have been studied for their anticancer effects . Further experiments, including cell line studies and animal models, would be informative.

Structural Variants

Consider exploring bioisosteric modifications of “AKOS001886289” to improve its physicochemical and pharmacodynamic properties. For example, synthesizing a bioisosteric series of 2-(2-ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-ones could lead to compounds with enhanced characteristics .

properties

IUPAC Name

2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-23-16-10-6-4-8-13(16)17-20-18(22)14-11-12-7-3-5-9-15(12)24-19(14)21-17/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKJKQLRAQNYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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